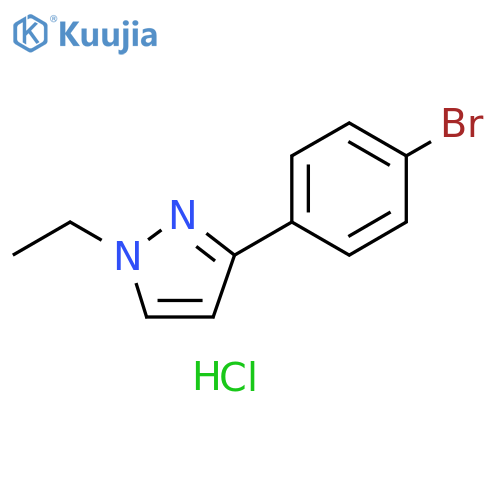

Cas no 1403483-87-3 (3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride)

1403483-87-3 structure

商品名:3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride

CAS番号:1403483-87-3

MF:C11H12BrClN2

メガワット:287.583380699158

CID:3047773

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl

- 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride

-

- インチ: 1S/C11H11BrN2.ClH/c1-2-14-8-7-11(13-14)9-3-5-10(12)6-4-9;/h3-8H,2H2,1H3;1H

- InChIKey: AQKABEAZOMZGFB-UHFFFAOYSA-N

- ほほえんだ: C(N1C=CC(C2C=CC(Br)=CC=2)=N1)C.Cl

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM320851-5g |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |

1403483-87-3 | 95% | 5g |

$320 | 2021-08-18 | |

| TRC | B698260-1g |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |

1403483-87-3 | 1g |

$ 207.00 | 2023-04-18 | ||

| TRC | B698260-500mg |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |

1403483-87-3 | 500mg |

$ 150.00 | 2023-04-18 | ||

| 1PlusChem | 1P009XEL-5g |

3-(4-BroMophenyl)-1-ethyl-1H-pyrazole HCl |

1403483-87-3 | 98% | 5g |

$429.00 | 2025-02-25 | |

| TRC | B698260-250mg |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |

1403483-87-3 | 250mg |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM320851-1g |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |

1403483-87-3 | 95% | 1g |

$169 | 2023-02-02 | |

| Chemenu | CM320851-5g |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |

1403483-87-3 | 95% | 5g |

$505 | 2023-02-02 | |

| Chemenu | CM320851-10g |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |

1403483-87-3 | 95% | 10g |

$533 | 2021-08-18 | |

| TRC | B698260-100mg |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |

1403483-87-3 | 100mg |

$ 64.00 | 2023-04-18 | ||

| A2B Chem LLC | AE62397-1g |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |

1403483-87-3 | 98% | 1g |

$142.00 | 2024-04-20 |

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1403483-87-3 (3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量